molecular formula C9H13ClN2O2 B13592054 ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13592054
M. Wt: 216.66 g/mol
InChI Key: UXXNAUPLQWXOTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a chloromethyl (-CH₂Cl) substituent at the 4-position, a methyl group at the 1- and 5-positions, and an ethyl ester at the 3-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization .

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The ester moiety in this compound provides a handle for hydrolysis to carboxylic acids or conversion to amides, expanding its utility in drug design .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3

InChI Key

UXXNAUPLQWXOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1CCl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of azides, thiols, or amines.

    Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm) Reference
Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate -CH₂Cl (4), -CH₃ (1,5), -COOEt (3) Not reported Not reported Likely δ 4.2–4.4 (COOCH₂CH₃)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) -Cl (5), -CN (4), aryl (1) 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
Ethyl 4-(2-((1-bromonaphthalen-2-yl)oxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate -OCH₂CH₂- (4), -Br (naphthyl) Not reported 70 Not reported

Key Observations:

  • Chloromethyl vs. Hydroxyethyl (–5): The chloromethyl group in the target compound increases electrophilicity compared to the hydroxyethyl group in analogs like ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. This enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) for introducing aryl or heteroaryl groups .
  • Ester vs. Amide Functionality (): Unlike carboxamide derivatives (e.g., compound 3a), the ethyl ester in the target compound is more prone to hydrolysis under basic conditions, enabling modular synthesis of carboxylic acids or amides .

Biological Activity

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, potential applications, and relevant case studies.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • Structure : The compound features a pyrazole ring with an ethyl group, a chloromethyl group, and two methyl groups attached to it, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chloromethyl and carboxylate groups via nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its binding affinity to enzyme active sites suggests it may alter metabolic processes, making it a candidate for drug development.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial and antifungal properties. This compound may exhibit similar activities, warranting further pharmacological exploration .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylateLacks the additional methyl group at the 5-positionLess steric hindrance compared to the target compound
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamideContains a carboxamide group instead of a carboxylatePotentially different biological activity profile
Ethyl 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylateBromine substitution instead of chlorineVarying reactivity due to halogen differences

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : A study synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory effects by inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial Testing : Other research focused on various pyrazole derivatives tested against bacterial strains such as E. coli and S. aureus, showing promising antimicrobial activity .
  • Molecular Docking Studies : Molecular docking studies have indicated strong interactions between pyrazole derivatives and specific protein targets, suggesting potential therapeutic applications in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives, followed by chloromethylation at the pyrazole 4-position. For example, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can be functionalized via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) under basic conditions . Key parameters include reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric control to minimize byproducts like di- or tri-substituted derivatives. Purification often employs silica gel chromatography or recrystallization from ethanol .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, related pyrazole-3-carboxylate derivatives have been analyzed using SHELX software for refinement, with C–Cl bond lengths typically ranging from 1.72–1.78 Å . Complementary techniques include:

  • ¹H/¹³C NMR : Methyl groups at pyrazole positions 1 and 5 appear as singlets near δ 2.2–2.4 ppm, while the ethyl carboxylate group shows a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .
  • HRMS : Exact mass calculations (e.g., m/z 246.0252 for C₁₀H₁₃ClN₂O₂) confirm molecular composition .

Q. What spectroscopic methods are used to monitor reaction progress?

Thin-layer chromatography (TLC) with UV detection is standard for tracking reactions. For quantitative analysis, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves intermediates and products. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or substitution reactions?

The chloromethyl moiety serves as a versatile handle for further functionalization. For example:

  • Nucleophilic substitution : Reacts with amines (e.g., piperidine) to form secondary amines, with kinetics influenced by solvent polarity and base strength (e.g., K₂CO₃ in DMF) .
  • Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) to replace Cl with aryl/heteroaryl groups, though steric hindrance from the 1,5-dimethyl groups may reduce yields .
    Contradictions in reactivity data (e.g., unexpected regioselectivity) can arise from competing pathways, resolved via DFT calculations to map transition states .

Q. How can tautomerism or isomerism affect the compound’s applications in drug design?

The pyrazole ring exhibits keto-enol tautomerism, which impacts hydrogen-bonding capacity and binding to biological targets. For instance, the 1,5-dimethyl configuration locks the pyrazole in the 1H-tautomeric form, enhancing stability in aqueous media . Isomerism at the chloromethyl position (e.g., rotamers) can be studied using variable-temperature NMR or NOESY to assess conformational flexibility .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization difficulties often stem from the ethyl ester’s flexibility. Strategies include:

  • Co-crystallization : Using aromatic carboxylic acids (e.g., benzoic acid) to form π-stacking interactions .
  • Solvent screening : Ethanol/water mixtures (4:1 v/v) promote slow nucleation, yielding diffraction-quality crystals .
  • Cryoprotection : For low-temperature data collection, glycerol (20% v/v) prevents ice formation .

Q. How is this compound utilized in designing enzyme inhibitors or bioactive probes?

The chloromethyl group enables covalent binding to cysteine residues in enzymes (e.g., kinases). For example, coupling the carboxylate to hydrazine derivatives generates acylhydrazone prodrugs, with bioactivity assessed via IC₅₀ measurements in enzymatic assays . Contradictions in inhibition data (e.g., non-linear dose-response curves) may indicate allosteric binding, resolved through mutagenesis studies .

Methodological Considerations

Q. How to resolve discrepancies in spectral data during characterization?

  • Contradictory NMR peaks : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent shifts. Compare experimental data with computed spectra from Gaussian09 at the B3LYP/6-311+G(d,p) level .
  • Unexpected HRMS adducts : Apply post-column infusion of ammonium acetate to suppress sodium/potassium adducts .

Q. What computational tools predict the compound’s reactivity in complex matrices?

  • Molecular docking (AutoDock Vina) : Models interactions with protein active sites, prioritizing substituents for synthetic modification .
  • DFT (Gaussian) : Calculates Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring .

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